3,3-Diethyl-5-fluoroindolin-2-one
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Overview
Description
3,3-Diethyl-5-fluoroindolin-2-one is a fluorinated indole derivative. Indole derivatives are known for their diverse biological and clinical applications. The incorporation of fluorine into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .
Preparation Methods
The synthesis of 3,3-Diethyl-5-fluoroindolin-2-one can be achieved through various methods. One approach involves the reaction of 5-fluoroindoline-2,3-dione with different anilines under microwave irradiation. This method offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures . Another method involves refluxing 5-fluoro-3-hydrazonoindolin-2-one with sodium ethoxide .
Chemical Reactions Analysis
3,3-Diethyl-5-fluoroindolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
3,3-Diethyl-5-fluoroindolin-2-one has several scientific research applications:
Chemistry: It is used in the synthesis of novel fluorinated indole derivatives, which are of interest due to their unique properties.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-5-fluoroindolin-2-one involves its interaction with various molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s reactivity and selectivity. This can lead to the formation of stable complexes with biological targets, enhancing the compound’s biological activity .
Comparison with Similar Compounds
3,3-Diethyl-5-fluoroindolin-2-one can be compared with other fluorinated indole derivatives, such as:
5-Fluoroindolin-2-one: Similar in structure but lacks the diethyl groups, which can influence its reactivity and biological activity.
3-Fluoroindolin-2-one: Another fluorinated indole derivative with different substitution patterns, leading to variations in its properties.
The unique combination of the diethyl groups and the fluorine atom in this compound makes it distinct from other similar compounds, offering unique reactivity and biological activity profiles.
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
3,3-diethyl-5-fluoro-1H-indol-2-one |
InChI |
InChI=1S/C12H14FNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
QOLBJFYMCSPUCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)F)NC1=O)CC |
Origin of Product |
United States |
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